

2-epi-Abamectin CAS number and molecular structure

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Compound of Interest

Compound Name: 2-epi-Abamectin

Cat. No.: B10814162

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An In-depth Technical Guide to 2-epi-Abamectin

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **2-epi-Abamectin**, a significant degradation product of the widely used insecticide and anthelmintic, Abamectin. This document details its chemical identity, molecular structure, biological activity, and analytical methodologies.

Core Identity

2-epi-Abamectin, also known as epi-Avermectin B_{1a}, is a stereoisomer of Avermectin B_{1a}, the major component of Abamectin.^[1] It is formed through the degradation of the parent compound.^{[2][3][4]}

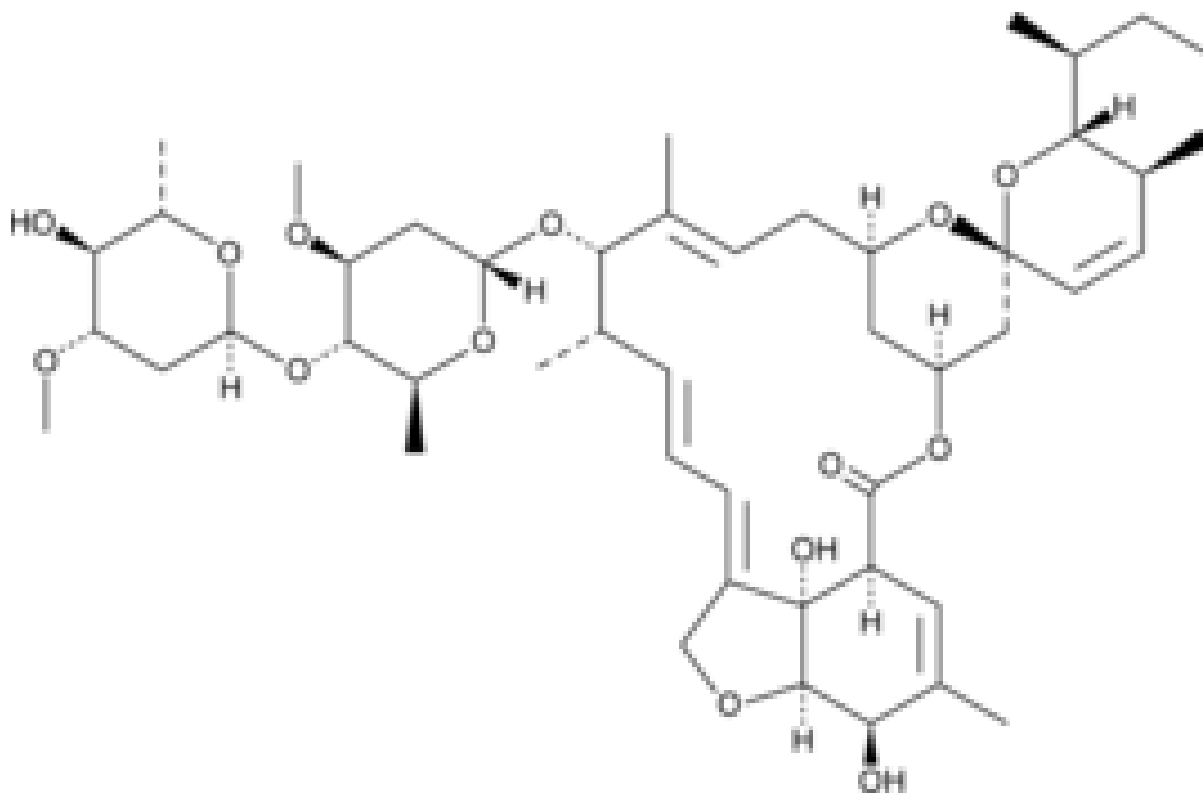
Chemical and Physical Properties

The fundamental properties of **2-epi-Abamectin** are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	106434-14-4	[2][5][6]
Molecular Formula	C ₄₈ H ₇₂ O ₁₄	[2][6]
Molecular Weight	873.1 g/mol	[2][5][6]
Formal Name	(2S)-5-O-demethyl-avermectin A _{1a}	[7]
Synonyms	epi-Avermectin B _{1a}	[2][7][8]
Physical Form	Solid	[2]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[2]
Storage Temperature	-20°C	[2]
Purity (Commercial)	≥95%	[6]
InChI Key	RRZXIRBKKLTSOM- TYECJXEWSA-N	[2]
SMILES	C/C(--INVALID-LINK---- INVALID-LINK--O--INVALID- LINK----INVALID-LINK---- INVALID-LINK--C2)--INVALID- LINK--O1">C@@H--INVALID- LINK--/C=C/C=C(CO3)/-- INVALID-LINK-- C(C)=C4">C@@(O) [C@@]4([H])C5=O)=C\C[C@] 6([H])C--INVALID-LINK-- ([H])C[C@]7(C=C--INVALID- LINK----INVALID-LINK-- CC">C@([H])O7)O6	[2]

Molecular Structure

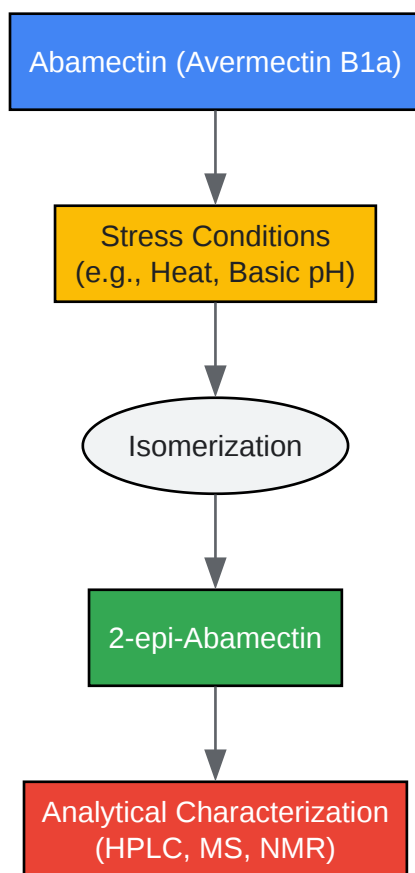
The molecular structure of **2-*epi*-Abamectin** is depicted below. It is a macrocyclic lactone, characteristic of the avermectin family.



Formation and Synthesis

2-*epi*-Abamectin is primarily known as a degradation product of Abamectin.[2][4] Its formation can be induced by various stress conditions. One documented pathway is through the base-catalyzed isomerization of avermectins.[2] Additionally, it has been observed as a thermal degradate, forming when Abamectin is subjected to elevated temperatures (e.g., 60°C).[9]

The logical workflow for the formation and identification of **2-*epi*-Abamectin** from its parent compound is illustrated below.



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Formation and analysis workflow of **2-epi-Abamectin**.

Biological Activity and Mechanism of Action

While **2-epi-Abamectin** is a degradation product, it retains biological activity, though at a reduced potency compared to Abamectin.

Acaricidal Activity

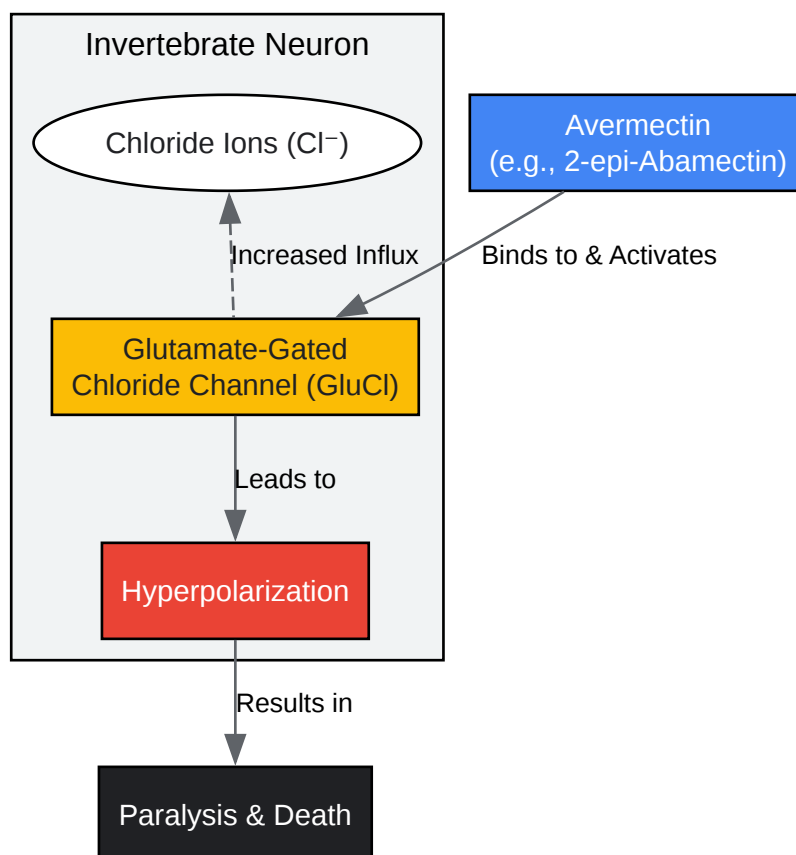
Quantitative analysis has demonstrated the toxicity of **2-epi-Abamectin** against specific pests.

Organism	Assay Type	Value	Potency vs. Abamectin	Reference(s)
Two-spotted spider mite	Contact Assay	LC ₅₀ = 4 ppm	~100-fold less potent	[2] [3] [4]

Mechanism of Action

The precise mechanism of action for **2-epi-Abamectin** has not been independently elucidated in detail. However, as a member of the avermectin family, it is presumed to share the same mechanism as Abamectin, which acts as a neurotoxin.[9][10][11] Avermectins bind to glutamate-gated chloride channels (GluCl_s) in the nerve and muscle cells of invertebrates, leading to an increased influx of chloride ions.[12] This causes hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the organism.[10][11][12]

The signaling pathway for avermectins is depicted in the following diagram.



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Proposed mechanism of action for **2-epi-Abamectin**.

Experimental Protocols

The identification and quantification of **2-epi-Abamectin**, particularly in the presence of its parent compound, require robust analytical methods. High-Performance Liquid

Chromatography (HPLC) coupled with various detectors is the predominant technique.

General HPLC Method for Separation and Identification

This protocol is a composite based on methodologies developed for the analysis of Abamectin and its degradation products.^{[13][14]}

1. Objective: To separate and identify **2-epi-Abamectin** from Abamectin and other related compounds.

2. Materials and Reagents:

- Reference standards for Abamectin and **2-epi-Abamectin**
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, ultrapure)
- Ortho-Phosphoric Acid or Acetic Acid (for mobile phase modification)
- Sample matrix (e.g., formulated product, environmental sample)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
- UV or Photo Diode Array (PDA) Detector, set to ~245 nm
- Optional: Mass Spectrometer (MS) for definitive identification

4. Sample Preparation:

- Standard Solutions: Accurately weigh reference standards and dissolve in methanol or acetonitrile to create stock solutions. Prepare a series of working standards by serial dilution.

- Sample Extraction: Dissolve or extract the sample containing Abamectin in a suitable solvent (e.g., acetonitrile/water mixture). The mixture may require vortexing, sonication, and centrifugation to ensure complete extraction and removal of particulates.[13]

5. Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a ratio of 80:20 (v/v) acetonitrile to water, sometimes with a small amount of acid (e.g., 0.1% ortho-phosphoric acid or 1% acetic acid) to improve peak shape. [15][16]
- Flow Rate: 1.0 mL/min.[15][16]
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 5-20 µL.
- Detection: UV absorbance at 245 nm.[14][16]

6. Data Analysis:

- Identify the peaks for Abamectin and **2-epi-Abamectin** by comparing their retention times with those of the reference standards.
- Quantification is typically performed by constructing a calibration curve from the peak areas of the standard solutions.

Characterization by Mass Spectrometry and NMR

For unequivocal structure confirmation, advanced techniques are employed.

- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LTQ FT-MS) can distinguish between **2-epi-Abamectin** and Abamectin, which have identical masses (m/z 873.49848 Da), through MSⁿ fragmentation studies.[1]
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR experiments are used to elucidate the precise stereochemistry and confirm the identity of the 2-epi isomer.[1]

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